molecular formula C7H12BrNO B1291871 1-(4-Bromopiperidin-1-yl)ethanone CAS No. 1082915-85-2

1-(4-Bromopiperidin-1-yl)ethanone

Cat. No.: B1291871
CAS No.: 1082915-85-2
M. Wt: 206.08 g/mol
InChI Key: IJQWPBRRNBHHRW-UHFFFAOYSA-N
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Description

1-(4-Bromopiperidin-1-yl)ethanone is a chemical compound with the molecular formula C7H12BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 4-position of the piperidine ring and an ethanone group attached to the nitrogen atom makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopiperidin-1-yl)ethanone typically involves the bromination of piperidine followed by the introduction of an ethanone group. One common method is as follows:

    Bromination of Piperidine: Piperidine is reacted with bromine in the presence of a solvent such as acetic acid to introduce a bromine atom at the 4-position.

    Formation of Ethanone Group: The brominated piperidine is then reacted with acetyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(4-Bromopiperidin-1-yl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromopiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-piperidin-1-yl)-ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluoro-piperidin-1-yl)-ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Iodo-piperidin-1-yl)-ethanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(4-Bromopiperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

1-(4-bromopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQWPBRRNBHHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082915-85-2
Record name 1-(4-bromopiperidin-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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